molecular formula C₂₁H₁₉FN₆O₂ B560019 Lorlatinib CAS No. 1454846-35-5

Lorlatinib

Cat. No. B560019
M. Wt: 406.41
InChI Key: IIXWYSCJSQVBQM-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lorlatinib is an antineoplastic (cancer) agent used to treat metastatic non-small cell lung cancer in patients who have a certain type of abnormal anaplastic lymphoma kinase (ALK) gene . It is also an orally administered inhibitor of ALK and ROS1, two enzymes that play a role in the development of cancer .


Synthesis Analysis

Lorlatinib demonstrated efficacy in patients with anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) in a phase I/II study. This analysis describes the pharmacokinetics (PK) of lorlatinib following single and multiple dosing .


Chemical Reactions Analysis

Lorlatinib plasma exposure increased dose proportionally after single doses of 10–200 mg, and slightly less than dose proportionally after multiple doses. Lorlatinib clearance increased following multiple dosing compared with single dosing, indicating autoinduction .


Physical And Chemical Properties Analysis

Lorlatinib is highly brain penetrant and exhibits autoinduction after multiple dosing. There is no inherent differences in lorlatinib PK between healthy subjects and cancer patients, or between Asian and non-Asian patients .

Scientific Research Applications

  • Effectiveness in ALK-Positive NSCLC : Lorlatinib shows substantial overall and intracranial activity in both treatment-naive patients with ALK-positive NSCLC and those who have progressed on other ALK tyrosine kinase inhibitors (Solomon et al., 2018).

  • Role in Overcoming Drug Resistance : Lorlatinib has been found effective in patients with ALK-positive NSCLC who have developed resistance to other ALK inhibitors. It is particularly effective in patients with ALK mutations after failure of a second-generation TKI (Shaw et al., 2019).

  • Resistance Mechanisms and Therapeutic Strategies : Research has identified diverse biological mechanisms leading to lorlatinib resistance, necessitating new therapeutic strategies upon disease progression (Recondo et al., 2019).

  • Comparison with Crizotinib : A study comparing lorlatinib with crizotinib in untreated advanced ALK-positive NSCLC found lorlatinib to be significantly more effective, with a higher frequency of intracranial response (Shaw et al., 2020).

  • Global Approval and Development : Lorlatinib received its first global approval in Japan and the USA in 2018 for ALK-positive NSCLC treatment, marking significant development in its clinical application (Syed, 2019).

  • Brain Accumulation and Oral Availability : Studies have investigated the factors affecting lorlatinib's brain accumulation and oral availability, including the roles of efflux transporters and drug-metabolizing enzymes (Li et al., 2018).

  • Management of Adverse Events : Lorlatinib's safety profile and the management of its key adverse reactions, such as hyperlipidemia and central nervous system effects, have been studied to optimize treatment (Bauer et al., 2019).

Safety And Hazards

Lorlatinib may cause serious side effects, including liver problems due to interactions with other medicines, central nervous system (CNS) effects, increases in the cholesterol and triglycerides (lipid) levels in your blood, heart problems, and severe or life-threatening swelling (inflammation) of the lungs during treatment that can lead to death .

properties

IUPAC Name

(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXWYSCJSQVBQM-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027944
Record name Lorlatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Non-small cell lung cancer (NSCLC) accounts for up to 85% of lung cancer cases worldwide and remains a particularly difficult to treat condition. The gene rearrangement of anaplastic lymphoma kinase (ALK) is a genetic alteration that drives the development of NSCLC in a number of patients. Ordinarily, ALK is a natural endogenous tyrosine kinase receptor that plays an important role in the development of the brain and elicits activity on various specific neurons in the nervous system. Subsequnetly, lorlatinib is a kinase inhibitor with in vitro activity against ALK and number of other tyrosine kinase receptor related targets including ROS1, TYK1, FER, FPS, TRKA, TRKB, TRKC, FAK, FAK2, and ACK. Lorlatinib demonstrated in vitro activity against multiple mutant forms of the ALK enzyme, including some mutations detected in tumors at the time of disease progression on crizotinib and other ALK inhibitors. Moreover, lorlatinib possesses the capability to cross the blood-brain barrier, allowing it to reach and treat progressive or worsening brain metastases as well. The overall antitumor activity of lorlatinib in in-vivo models appears to be dose-dependent and correlated with the inhibition of ALK phosphorylation. Although many ALK-positive metastatic NSCLC patients respond to initial tyrosine kinase therapies, such patients also often experience tumor progression. Various clinical trials performed with lorlatinib, however, have demonstrated its utility to effect tumor regression in ALK-positive metastatic NSCLC patients who experience tumor progression despite current use or having already used various first and second-generation tyrosine kinase inhibitors like crizotinib, alectinib, or ceritinib.
Record name Lorlatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12130
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lorlatinib

CAS RN

1454846-35-5
Record name (10R)-7-Amino-12-fluoro-10,15,16,17-tetrahydro-2,10,16-trimethyl-15-oxo-2H-4,8-methenopyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1454846-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lorlatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454846355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lorlatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12130
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lorlatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LORLATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSP71S83EU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
7,600
Citations
BJ Solomon, B Besse, TM Bauer, E Felip… - The Lancet …, 2018 - thelancet.com
… We aimed to analyse the overall and intracranial antitumour activity of lorlatinib in patients … receiving lorlatinib and was excluded from all analyses. Here, we present lorlatinib activity …
Number of citations: 706 www.thelancet.com
AT Shaw, TM Bauer, F de Marinis, E Felip… - … England Journal of …, 2020 - Mass Medical Soc
Background Lorlatinib, a third-generation inhibitor of anaplastic lymphoma kinase (ALK), has antitumor activity in previously treated patients with ALK-positive non–small-cell lung …
Number of citations: 631 www.nejm.org
M Duruisseaux - The Lancet Oncology, 2019 - thelancet.com
… This study establishes lorlatinib as an effective treatment option after crizotinib failure in ROS1-positive patients. A chemotherapy-free crizotinib-lorlatinib sequence is emerging as a …
Number of citations: 11 www.thelancet.com
A Shiba-Ishii, TW Johnson, I Dagogo-Jack… - Nature cancer, 2022 - nature.com
… of lorlatinib-resistant compound ALK mutations in patients, following treatment with lorlatinib, the … We further identify structurally diverse lorlatinib analogs that harbor differential selective …
Number of citations: 13 www.nature.com
AT Shaw, BJ Solomon, R Chiari, GJ Riely… - The Lancet …, 2019 - thelancet.com
… This study shows that lorlatinib has clinical activity in patients with advanced ROS1-positive NSCLC who are ROS1 TKI-naive or who have previously received crizotinib. Marked …
Number of citations: 248 www.thelancet.com
TM Bauer, E Felip, BJ Solomon, H Thurm… - The …, 2019 - academic.oup.com
… lorlatinib via engagement of specific CYP450 enzymes. This article summarizes the clinical experience from lorlatinib … adverse reactions reported with lorlatinib, including hyperlipidemia…
Number of citations: 101 academic.oup.com
YY Syed - Drugs, 2019 - Springer
… This article summarizes the milestones in the development of lorlatinib leading to the first … recommended initial dosage of lorlatinib is 100 mg once daily. Lorlatinib should be taken orally …
Number of citations: 80 link.springer.com
SN Waqar, D Morgensztern - The Lancet Oncology, 2018 - thelancet.com
… Lorlatinib was administered at a dose of 100 mg … lorlatinib as a valuable addition for the treatment of ALK-rearranged tumours. The next step is to define the optimal place for lorlatinib in …
Number of citations: 12 www.thelancet.com
G Recondo, L Mezquita, F Facchinetti, D Planchard… - Clinical Cancer …, 2020 - AACR
… Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) tyrosine … lorlatinib resistance remain unknown. We aimed to characterize the mechanisms of resistance to lorlatinib …
Number of citations: 124 aacrjournals.org
AT Shaw, E Felip, TM Bauer, B Besse… - The Lancet …, 2017 - thelancet.com
… of lorlatinib in patients with advanced ALK-positive or ROS1-positive NSCLC. Lorlatinib was … Overall, lorlatinib showed clinical activity in both patients with ALK-positive and ROS1-…
Number of citations: 616 www.thelancet.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.